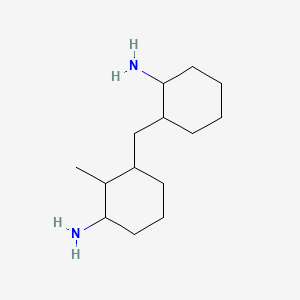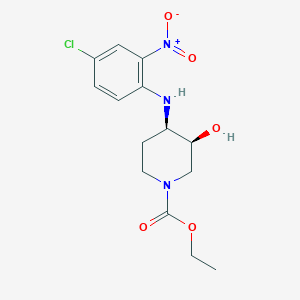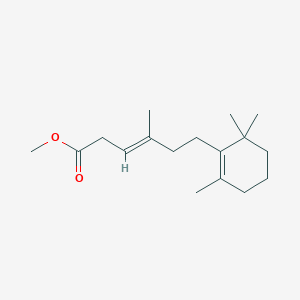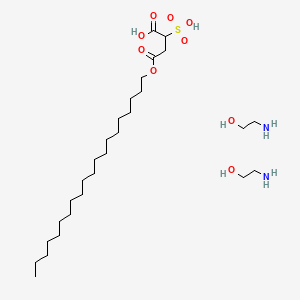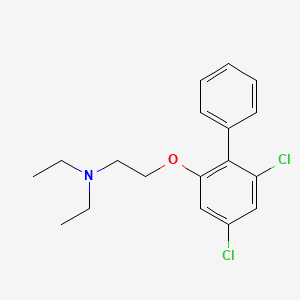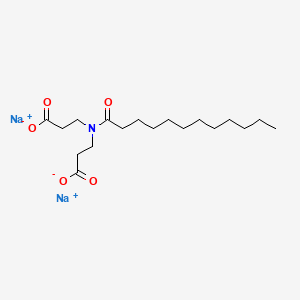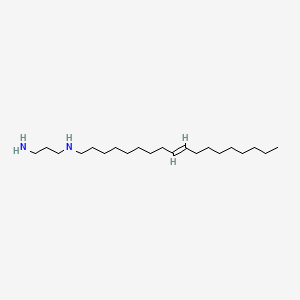
tris(3-pentadecylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-pentadecylphenyl) phosphate: is an organophosphate compound with the molecular formula C63H105O4P . It is known for its use as a flame retardant in various industrial applications. The compound is characterized by its high molecular weight and the presence of long alkyl chains, which contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-pentadecylphenyl) phosphate typically involves the reaction of 3-pentadecylphenol with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3C15H31C6H4OH+POCl3→(C15H31C6H4O)3PO+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-pentadecylphenyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form and .
Oxidation: It can be oxidized to form corresponding phosphates and phenols.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as or under mild conditions.
Major Products:
Hydrolysis: 3-pentadecylphenol and phosphoric acid.
Oxidation: Corresponding phosphates and phenols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(3-pentadecylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its high thermal stability and ability to form a protective char layer make it effective in reducing flammability.
Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways.
Medicine: While not commonly used in medicine, its potential effects on biological systems have prompted studies on its toxicity and safety.
Industry: In addition to its use as a flame retardant, this compound is used as a plasticizer and lubricant in various industrial applications.
Mécanisme D'action
The mechanism by which tris(3-pentadecylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of materials. This layer acts as a barrier, preventing the spread of flames and reducing heat release. The compound also releases phosphoric acid upon decomposition, which promotes char formation and further enhances flame retardancy.
Comparaison Avec Des Composés Similaires
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP): Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate (TPhP): Used as a flame retardant and plasticizer, with a simpler structure compared to tris(3-pentadecylphenyl) phosphate.
Tris(2-chloroethyl) phosphate (TCEP): Commonly used in textiles and electronics as a flame retardant.
Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced hydrophobicity and thermal stability. This makes it particularly effective in applications requiring high-performance flame retardants.
Propriétés
Numéro CAS |
194497-74-0 |
|---|---|
Formule moléculaire |
C63H105O4P |
Poids moléculaire |
957.5 g/mol |
Nom IUPAC |
tris(3-pentadecylphenyl) phosphate |
InChI |
InChI=1S/C63H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-58-49-43-52-61(55-58)65-68(64,66-62-53-44-50-59(56-62)47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67-63-54-45-51-60(57-63)48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-57H,4-42,46-48H2,1-3H3 |
Clé InChI |
OMJBHYUBFBQYCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CCCCCCCCCCCCCCC)OC3=CC=CC(=C3)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


